molecular formula C6H9NO2 B12884264 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one CAS No. 29871-84-9

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one

Katalognummer: B12884264
CAS-Nummer: 29871-84-9
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: PESMREVKWHMYGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropylisoxazol-5(2H)-one is an organic compound with the molecular formula C6H9NO It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-oxo-4-methylpentanenitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in water at temperatures ranging from 0 to 50°C for approximately 2.5 hours. The resulting product is then extracted and purified to obtain the desired isoxazole compound .

Industrial Production Methods: Industrial production of 3-Isopropylisoxazol-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropylisoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Isopropylisoxazol-5(2H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Isopropylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

  • 3-Isopropylisoxazol-5-amine
  • 3-Isopropylisoxazol-5-ylmethylamine

Comparison: Compared to similar compounds, 3-Isopropylisoxazol-5(2H)-one exhibits unique chemical reactivity and stability. Its isoxazole ring structure provides distinct electronic properties, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities set it apart from other isoxazole derivatives, highlighting its significance in medicinal chemistry .

Eigenschaften

CAS-Nummer

29871-84-9

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

3-propan-2-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h3-4,7H,1-2H3

InChI-Schlüssel

PESMREVKWHMYGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=O)ON1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.